An In-depth Technical Guide to the NMR Chemical Shifts and Spectra of 2-(nitromethyl)-1,3-benzothiazole
An In-depth Technical Guide to the NMR Chemical Shifts and Spectra of 2-(nitromethyl)-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) characteristics of 2-(nitromethyl)-1,3-benzothiazole. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectral features of this molecule, grounded in established principles of NMR spectroscopy and experience with related heterocyclic systems. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous structures and predictive models to offer a robust and scientifically sound interpretation.
Introduction to 2-(nitromethyl)-1,3-benzothiazole and the Role of NMR
The benzothiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities.[1] The introduction of a nitromethyl group at the 2-position creates a molecule with potential for further chemical modification and unique electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds.[2] Through the analysis of ¹H and ¹³C NMR spectra, we can confirm the molecular structure, understand the electronic environment of each nucleus, and gain insights into the molecule's overall architecture.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-(nitromethyl)-1,3-benzothiazole. These predictions are based on the analysis of structurally related benzothiazole derivatives and known substituent effects.[3][4][5] The chemical shifts for the benzothiazole ring are influenced by the electron-withdrawing nature of the 2-substituent, while the chemical shift of the nitromethyl group is characteristic of α-protons to a nitro group.
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(nitromethyl)-1,3-benzothiazole
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4 | ~ 8.10 | Doublet | ~ 8.0 |
| H-5 | ~ 7.55 | Triplet | ~ 7.5 |
| H-6 | ~ 7.45 | Triplet | ~ 7.5 |
| H-7 | ~ 7.95 | Doublet | ~ 8.0 |
| -CH₂NO₂ | ~ 5.5 - 6.0 | Singlet | - |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(nitromethyl)-1,3-benzothiazole
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C-2 | ~ 165 |
| C-3a | ~ 153 |
| C-4 | ~ 127 |
| C-5 | ~ 126 |
| C-6 | ~ 125 |
| C-7 | ~ 122 |
| C-7a | ~ 135 |
| -CH₂NO₂ | ~ 75 |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
Structural Elucidation through Spectral Analysis
The predicted chemical shifts provide a clear fingerprint of the 2-(nitromethyl)-1,3-benzothiazole structure.
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum is expected to display a characteristic pattern for a 2-substituted benzothiazole. The protons on the benzene ring (H-4, H-5, H-6, and H-7) will appear as a set of doublets and triplets, with their exact chemical shifts and coupling constants being influenced by the electronic effects of the nitromethyl group. The methylene protons of the nitromethyl group are significantly deshielded due to the strong electron-withdrawing nature of the adjacent nitro group, and are expected to appear as a singlet in the downfield region.
¹³C NMR Spectrum Analysis
In the ¹³C NMR spectrum, the carbon of the benzothiazole ring at the 2-position (C-2) is expected to be the most downfield of the aromatic carbons due to its direct attachment to both a nitrogen and sulfur atom, as well as the electron-withdrawing nitromethyl group. The carbon of the nitromethyl group will also have a characteristic downfield shift.
Experimental Protocols for NMR Analysis
To ensure the acquisition of high-quality NMR data for 2-(nitromethyl)-1,3-benzothiazole, the following protocols are recommended.
Sample Preparation
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Compound Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved through techniques such as recrystallization or column chromatography.
-
Solvent Selection: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent.[2] Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Sample Filtration: To remove any particulate matter that could affect spectral quality, filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
Data Acquisition
-
Spectrometer: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz.[2] Higher field strengths will provide better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more may be necessary due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, which is particularly useful for assigning the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall connectivity.
-
Synthetic Pathway for 2-(nitromethyl)-1,3-benzothiazole
A plausible synthetic route to 2-(nitromethyl)-1,3-benzothiazole is the Henry reaction (nitroaldol reaction) between 2-formylbenzothiazole and nitromethane.[6][7] This reaction involves the base-catalyzed addition of the nitromethane anion to the aldehyde.
Caption: Plausible synthetic pathway for 2-(nitromethyl)-1,3-benzothiazole.
Visualization of Key Structural Relationships
The following diagram illustrates the key atoms and their numbering in 2-(nitromethyl)-1,3-benzothiazole, which is fundamental for the assignment of NMR signals.
Caption: Numbering scheme for 2-(nitromethyl)-1,3-benzothiazole.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR spectral characteristics of 2-(nitromethyl)-1,3-benzothiazole. By combining predictive data with established experimental protocols, researchers and drug development professionals are equipped with the necessary information to confidently identify and characterize this compound. The provided synthetic and structural diagrams further aid in understanding the chemistry of this important heterocyclic derivative.
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